molecular formula C20H19ClF4N2O3S B11345522 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11345522
M. Wt: 478.9 g/mol
InChI Key: NSWLEEYXHHNXMK-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of multiple functional groups, including a piperidine ring, a carboxamide group, and several halogenated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Halogenation of Aromatic Rings: The halogenated aromatic rings are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorine and fluorine sources.

    Methanesulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methanesulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide: Similar structure but with a different position of the trifluoromethyl group.

    1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(difluoromethyl)phenyl]piperidine-4-carboxamide: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of carboxamide.

Uniqueness

The uniqueness of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and material science.

Properties

Molecular Formula

C20H19ClF4N2O3S

Molecular Weight

478.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H19ClF4N2O3S/c21-17-5-2-6-18(22)16(17)12-31(29,30)27-9-7-13(8-10-27)19(28)26-15-4-1-3-14(11-15)20(23,24)25/h1-6,11,13H,7-10,12H2,(H,26,28)

InChI Key

NSWLEEYXHHNXMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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